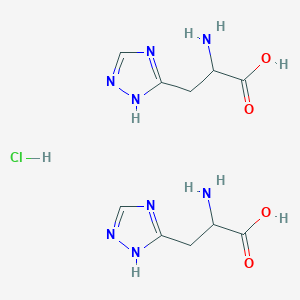
viF 549-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of viF 549-NHS ester involves the reaction of 3,6-di-1-azetidinyl-9-[2-carboxy-5-[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]xanthylium with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is typically carried out in an organic solvent like dimethylformamide or dichloromethane under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
viF 549-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines to form stable amide bonds. This reaction is facilitated by the presence of the N-hydroxysuccinimide ester group, which is highly reactive towards nucleophiles .
Common Reagents and Conditions
The reaction of this compound with primary amines is typically carried out in a slightly alkaline aqueous buffer (pH 7.2 to 9) to ensure the amines are deprotonated and nucleophilic. Common reagents include primary amines such as lysine residues in proteins .
Major Products
The major product of the reaction between this compound and primary amines is a fluorescently labeled amide derivative. This product retains the fluorescent properties of the parent compound, making it useful for various imaging applications .
Scientific Research Applications
viF 549-NHS ester is extensively used in scientific research due to its excellent photophysical properties. Some of its key applications include:
Flow Cytometry: Used for labeling cells to analyze their properties and interactions.
Confocal Microscopy: Provides high-resolution images of cellular structures.
Super-Resolution Microscopy: Techniques like dSTORM and STED utilize this compound for imaging at nanometer resolution.
Single Molecule Tracking: Used in live cell imaging to track the movement of individual molecules.
Protein Labeling: Conjugation to proteins for studying their localization and interactions.
Mechanism of Action
The mechanism of action of viF 549-NHS ester involves the formation of a stable amide bond with primary amines. The N-hydroxysuccinimide ester group reacts with the amine group, releasing N-hydroxysuccinimide and forming the amide bond. This reaction is highly specific and efficient under physiological conditions .
Comparison with Similar Compounds
viF 549-NHS ester is unique due to its high quantum yield and excellent photostability. Similar compounds include:
Janelia Fluor 646-NHS ester: Another fluorescent dye with similar applications but different excitation and emission wavelengths.
Fluorescein Isothiocyanate (FITC): A widely used fluorescent dye but with lower photostability compared to this compound.
Alexa Fluor Dyes: A family of fluorescent dyes with varying properties and applications.
This compound stands out due to its superior photophysical properties, making it highly suitable for advanced imaging techniques.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-2-[(E)-3-(3,3-dimethyl-1-propylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoate;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N3O4.BrH/c1-6-24-37-28-17-11-9-15-26(28)35(2,3)30(37)19-14-20-31-36(4,5)27-16-10-12-18-29(27)38(31)25-13-7-8-21-34(42)43-39-32(40)22-23-33(39)41;/h9-12,14-20H,6-8,13,21-25H2,1-5H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZFBSZPHWXGCQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate](/img/structure/B8036250.png)



![2-((4'-Methyl-4-oxospiro[chromane-2,1'-cyclohexan]-7-yl)oxy)acetic acid](/img/structure/B8036286.png)


![5-[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B8036312.png)




![[3-(1-Methyl-1h-pyrazol-3-yl)phenyl]boronic acid](/img/structure/B8036341.png)
